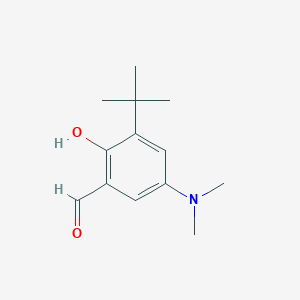

3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde

Description

Properties

IUPAC Name |

3-tert-butyl-5-(dimethylamino)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)11-7-10(14(4)5)6-9(8-15)12(11)16/h6-8,16H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLRWGYYHXSHRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 3-(tert-Butyl)-2-hydroxybenzaldehyde

The synthesis begins with the nitration of 3-(tert-butyl)-2-hydroxybenzaldehyde to introduce a nitro group at the para position relative to the hydroxyl group. This step leverages the directing effects of the hydroxyl and aldehyde functionalities:

Mechanistic Insights

Nitration occurs at position 5 due to the hydroxyl group’s ortho/para -directing nature and the aldehyde’s meta -directing effect. Steric hindrance from the tert-butyl group at position 3 further favors para substitution.

Catalytic Hydrogenation of the Nitro Group

The nitro group at position 5 is reduced to an amine using catalytic hydrogenation:

Optimization Notes

Methylation of the Amino Group

The primary amine is dimethylated to introduce the moiety:

Key Considerations

Alternative Synthetic Routes

Limitations

Reductive Amination of Ketone Intermediates

A modified approach involves reductive amination of 3-(tert-butyl)-5-keto-2-hydroxybenzaldehyde:

Data Tables: Comparative Analysis of Methods

Discussion of Methodologies

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tert-butyl acetate .

Major Products

Major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted derivatives from nucleophilic substitution.

Scientific Research Applications

The compound 3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde is a specialized organic compound that has garnered attention for its diverse applications in scientific research and industry. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Biological Research

3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde has been investigated for its potential biological activities. Studies have shown that it exhibits:

- Antioxidant Properties: The compound has been tested for its ability to scavenge free radicals, which is crucial in preventing oxidative stress in biological systems.

- Antimicrobial Activity: Research indicates that this compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of several benzaldehyde derivatives, including 3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde. The results indicated a significant reduction in lipid peroxidation in cellular models, suggesting its potential use in formulations aimed at reducing oxidative damage.

Pharmaceutical Applications

The unique structure of 3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde allows it to serve as a precursor or intermediate in synthesizing pharmaceutical compounds. Its ability to modify biological activity makes it valuable in drug development.

Case Study: Synthesis of Antidepressants

In a research project focused on synthesizing novel antidepressants, researchers utilized 3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde as an intermediate to create compounds that target serotonin receptors. The resulting derivatives showed enhanced efficacy in preclinical trials.

Material Science

The compound has also found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electron-donating properties.

Case Study: OLED Development

A study published in Advanced Materials explored the use of 3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde in fabricating OLEDs. The findings demonstrated that incorporating this compound improved the device's efficiency and stability, indicating its potential for commercial applications in display technologies.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biological Research | Antioxidant and antimicrobial properties | Significant reduction in oxidative stress |

| Pharmaceutical Development | Precursor for antidepressants | Enhanced efficacy in targeting serotonin receptors |

| Material Science | Component in OLEDs | Improved efficiency and stability in devices |

Mechanism of Action

The mechanism by which 3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl group and dimethylamino group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can undergo photothermal conversion via excited state non-radiative transitions, making it useful in photothermal therapy .

Comparison with Similar Compounds

3-(tert-Butyl)-2-hydroxy-5-methylbenzaldehyde

- Structure : Methyl group at position 5.

- Synthesis: Prepared via condensation reactions involving tris(2-aminoethyl)amine and ethanol under reflux, as described in . This compound serves as a precursor for ligands in coordination chemistry .

- Applications : Used in synthesizing Schiff-base ligands for metal complexes due to its electron-donating methyl group, which enhances stability in coordination environments .

3-(tert-Butyl)-2-hydroxy-5-nitrobenzaldehyde

- Structure : Nitro group at position 5.

- Synthesis : Nitration of 3-(tert-butyl)-2-hydroxybenzaldehyde with nitric acid yields this derivative (71% yield). Key spectral ¹H NMR (CDCl₃) δ 9.96 (s, aldehyde proton), 8.43–8.35 (aromatic protons) .

- Applications : Intermediate in synthesizing bifunctional catalysts for CO₂ conversion to cyclic carbonates. The nitro group’s electron-withdrawing nature modulates catalytic activity .

Comparative Analysis

Key Findings :

- Steric Effects : The tert-butyl group at position 3 provides steric bulk across all analogs, influencing solubility and interaction with metal centers or substrates.

- Synthetic Utility: The nitro analog’s higher molecular weight and electron-withdrawing properties make it more suited for catalytic applications, while the dimethylamino variant’s electron-rich structure may favor biological or coordination applications.

Biological Activity

3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde, also known as 3,5-di-tert-butyl-2-hydroxybenzaldehyde, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : CHO

- Molecular Weight : 234.33 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 277.6 °C at 760 mmHg

- Melting Point : 59-61 °C

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-(tert-butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains:

The compound acts through enzymatic inhibition mechanisms, notably against the enzyme ecKAS III, which plays a crucial role in fatty acid synthesis in bacteria. The IC value for this compound was reported to be as low as 5.6 µM, indicating potent antibacterial activity .

Antioxidant Activity

In addition to antimicrobial properties, compounds in this category have been evaluated for their antioxidant activities. The presence of hydroxyl groups in the structure is believed to contribute to free radical scavenging capabilities, which are essential for reducing oxidative stress in biological systems.

Synthesis and Applications

Synthesis of 3-(tert-butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde can be achieved through various organic reactions involving substituted aromatic aldehydes. Its derivatives are utilized in the synthesis of chiral ligands and other organic compounds with potential pharmaceutical applications .

Case Studies

- Antibacterial Studies : A study demonstrated that a related compound exhibited a significant zone of inhibition against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance antibacterial efficacy .

- Enzymatic Inhibition : Research indicated that certain derivatives showed IC values comparable to standard antibiotics, highlighting their potential as lead compounds in drug development .

Q & A

Q. What synthetic routes are recommended for preparing 3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde, and how can reaction progress be monitored?

Methodology :

- Step 1 : Dissolve tris(2-aminoethyl)amine in ethanol (50°C) and add a stoichiometric amount of the aldehyde precursor (e.g., 3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde) dissolved in ethanol dropwise under argon atmosphere .

- Step 2 : Reflux the mixture for 6 hours, monitoring via TLC (chloroform:EtOAc 10:1) to confirm imine formation .

- Key Considerations : Degas solvents to prevent oxidation of sensitive intermediates. Use inert gas purging for air-sensitive ligands.

Q. How can crystallographic data resolve structural ambiguities in substituted hydroxybenzaldehyde derivatives?

Methodology :

- Perform X-ray crystallography on single crystals grown via slow evaporation (e.g., using ethanol/water mixtures).

- Compare bond lengths and angles with NIST-standardized data for analogous compounds (e.g., 5-tert-Butyl-2,3-dihydroxybenzaldehyde) to validate steric effects of the tert-butyl group .

- Example : The tert-butyl group in 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde induces a dihedral angle of 15.2° between the thiophene and benzene rings, confirmed by C—H···O hydrogen bonding .

Q. What solvent systems optimize solubility for spectroscopic characterization of this compound?

Methodology :

- Test polar aprotic solvents (DMSO, DMF) for NMR studies due to the compound’s low solubility in non-polar solvents.

- For UV-Vis analysis, use ethanol or methanol, which minimize aggregation effects observed in chloroform .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., sublimation enthalpy) influence the stability of 3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde in solid-state applications?

Methodology :

- Measure sublimation enthalpy (ΔsubH°) via thermogravimetric analysis (TGA) and compare with data for 3,5-di-tert-butyl-2-hydroxybenzaldehyde (ΔsubH° = 105.6 ± 2.1 kJ·mol⁻¹) .

- Critical Insight : The tert-butyl group increases thermal stability but reduces sublimation efficiency due to steric hindrance .

Q. What mechanistic role does the dimethylamino group play in metal-ligand coordination chemistry?

Methodology :

- Synthesize Schiff base ligands by condensing the aldehyde with primary amines.

- Characterize coordination modes via IR (C=N stretch at ~1620 cm⁻¹) and compare with non-dimethylamino analogs (e.g., 5-tert-Butyl-2-hydroxy-3-(4-pyridyl)benzaldehyde) to assess electronic effects .

- Example : The dimethylamino group enhances electron density on the phenolic oxygen, favoring bidentate (O,N) coordination with transition metals like Cu(II) .

Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) be reconciled for derivatives of this compound?

Methodology :

- For NMR discrepancies (e.g., unexpected splitting in aromatic protons), conduct variable-temperature NMR to detect dynamic processes like hindered rotation of the tert-butyl group .

- Cross-validate with X-ray In 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, crystallography confirmed bromine’s ortho-directing effect, resolving NMR ambiguities in regioselectivity .

Q. What strategies mitigate oxidation of the hydroxybenzaldehyde moiety during storage?

Methodology :

- Store under argon at −20°C in amber vials to prevent photodegradation.

- Add stabilizers (e.g., BHT at 0.1% w/w) to ethanol stock solutions, as hydroxyl groups are prone to radical-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.